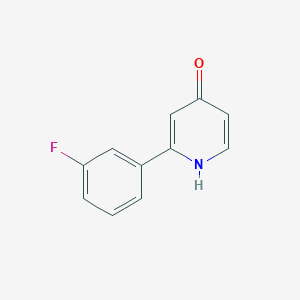

2-(3-Fluorophenyl)pyridin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-3-1-2-8(6-9)11-7-10(14)4-5-13-11/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKHUIVLQZXVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692418 | |

| Record name | 2-(3-Fluorophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261904-03-3 | |

| Record name | 4-Pyridinol, 2-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261904-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Fluorophenyl)pyridin-4-ol synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(3-Fluorophenyl)pyridin-4-ol

Executive Summary

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structure, which combines a pyridin-4-ol core with a fluorinated phenyl ring, makes it a valuable building block for developing therapeutic agents targeting a range of diseases. The strategic introduction of a fluorine atom can profoundly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making it a common strategy in modern drug design.[1][2] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, intended for researchers and scientists in the field. We will explore established cross-coupling methodologies and potential cyclization strategies, offering mechanistic insights, detailed experimental protocols, and a comparative analysis to inform rational synthesis design.

Introduction: Significance of the 2-Arylpyridin-4-ol Scaffold

The pyridine ring is a ubiquitous feature in pharmaceuticals, with a significant percentage of FDA-approved small-molecule drugs containing this N-heterocycle.[1] The pyridin-4-ol moiety, which exists in tautomeric equilibrium with its pyridin-4-one form, is particularly noteworthy. This structural feature can act as both a hydrogen bond donor and acceptor, enabling potent interactions with biological targets like enzyme active sites.[1]

The appendage of an aryl group at the 2-position creates a 2-arylpyridine framework, a privileged structure in many biologically active compounds. When this is combined with a strategic fluorine substitution on the phenyl ring, as in this compound, the resulting molecule gains enhanced pharmacological potential. The development of robust and efficient synthetic routes is therefore critical to enabling further investigation and exploitation of this valuable chemical entity.[1]

Retrosynthetic Analysis

A logical disconnection of the target molecule suggests two primary strategic approaches:

-

C-C Bond Formation (Cross-Coupling): This strategy involves forming the bond between the pyridine ring and the 3-fluorophenyl group. This is typically the most direct and widely used approach, starting from a pre-formed pyridin-4-ol ring functionalized with a suitable leaving group (e.g., a halogen) at the 2-position.

-

Ring Formation (Cyclization): This approach involves constructing the pyridin-4-ol ring from acyclic or simpler cyclic precursors that already contain the 3-fluorophenyl moiety.

Caption: High-level retrosynthetic strategies for this compound.

Synthetic Strategy I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis for constructing C-C bonds between sp² centers. The Suzuki-Miyaura and Negishi couplings are particularly well-suited for this transformation.

The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is arguably the most common method for this synthesis due to the commercial availability and stability of boronic acids.[3][4] The key transformation is the coupling of a 2-halopyridin-4-ol derivative with 3-fluorophenylboronic acid.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the 2-halopyridin-4-ol. This is followed by transmetalation, where the 3-fluorophenyl group is transferred from the boronic acid (activated by a base) to the palladium center. The final step is reductive elimination, which forms the desired C-C bond, yielding this compound and regenerating the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle, while the base is required to activate the boronic acid for transmetalation.[5][6]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling This protocol is adapted from general procedures for the coupling of 2-chloropyridines with arylboronic acids.[7]

-

Setup: To an oven-dried Schlenk tube, add 2-chloropyridin-4-ol (1.0 mmol, 1.0 equiv), 3-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Solvent Addition: Add degassed toluene (3 mL) and degassed water (0.3 mL) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the final product.

The Negishi Coupling Pathway

The Negishi coupling provides a powerful alternative, reacting an organozinc compound with an organic halide.[8][9] This method is often highly effective for heteroaromatic systems and can tolerate a wide range of functional groups. The reaction would involve coupling a 2-halopyridin-4-ol with a pre-formed or in situ generated (3-fluorophenyl)zinc halide.

Mechanistic Rationale: Similar to the Suzuki coupling, the Negishi reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[10] The key difference is the transmetalation step, which involves the transfer of the 3-fluorophenyl group from the organozinc reagent to the palladium(II) complex. Organozinc reagents are generally more reactive than organoboranes, which can lead to faster reaction times and proceed without the need for a base to activate the nucleophile.

Experimental Protocol: Negishi Coupling This protocol is conceptualized based on general Negishi coupling procedures.[10][11]

-

Organozinc Preparation (if not commercial): In a flame-dried flask under Argon, react 1-bromo-3-fluorobenzene (1.1 mmol) with activated zinc dust (1.2 mmol) in anhydrous THF to form the (3-fluorophenyl)zinc bromide reagent.

-

Setup: In a separate oven-dried Schlenk tube under Argon, add 2-bromopyridin-4-ol (1.0 mmol, 1.0 equiv) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Solvent and Reagent Addition: Dissolve the contents of the Schlenk tube in anhydrous THF (5 mL). Add the freshly prepared organozinc solution dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and stir.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Synthetic Strategy II: Pyridin-4-ol Ring Synthesis via Cyclization

Constructing the heterocyclic ring itself is a fundamental strategy in organic chemistry. For this compound, this involves a cyclization reaction that forms the pyridin-4-one core from precursors already containing the key 3-fluorophenyl fragment.

Three-Component Cyclization Pathway

A convergent and efficient approach involves the three-component reaction of a lithiated alkoxyallene, a nitrile, and a carboxylic acid, which can be adapted to form highly substituted pyridin-4-ol derivatives.[12]

Mechanistic Rationale & Workflow: This sophisticated method involves the initial reaction of a lithiated alkoxyallene with 3-fluorobenzonitrile. The resulting intermediate is then trapped with a carboxylic acid (e.g., trifluoroacetic acid). The subsequent mixture undergoes a base- or acid-catalyzed aldol-type cyclization, followed by elimination and tautomerization to yield the aromatic pyridin-4-ol system.[12] This approach allows for the rapid assembly of the complex core in a single pot.

Caption: Workflow for a three-component synthesis of the pyridin-4-ol core.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on factors such as starting material availability, scalability, and tolerance to other functional groups.

| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling | Three-Component Cyclization |

| Key Precursors | 2-Halopyridin-4-ol, 3-Fluorophenylboronic acid | 2-Halopyridin-4-ol, 3-Fluorophenylzinc halide | Alkoxyallene, 3-Fluorobenzonitrile, Carboxylic Acid |

| Number of Steps | Generally 1 step from key precursors | 1-2 steps (depending on organozinc prep) | Typically a one-pot procedure |

| Typical Yield | Good to excellent | Good to excellent | Moderate to good |

| Key Advantage | High functional group tolerance; stable boronic acids | High reactivity; often faster reactions | High convergence and atom economy |

| Key Disadvantage | Potential for boronic acid homo-coupling | Moisture/air sensitivity of organozinc reagents | Requires specialized precursors (alkoxyallenes) |

| References | [3][7] | [8][9][10] | [12] |

Future Outlook

While cross-coupling reactions represent the most established routes to this compound, future research should continue to focus on developing more sustainable and efficient methods.[1] Areas for advancement include:

-

C-H Activation: Direct arylation of pyridin-4-ol via C-H activation would be a highly atom-economical approach, eliminating the need for pre-functionalized halo-pyridines.

-

Photoredox Catalysis: Light-mediated reactions could offer milder conditions and novel reactivity pathways for the key C-C bond formation.

-

Flow Chemistry: Implementing these syntheses in continuous flow reactors could improve safety, reproducibility, and scalability for industrial applications.

The continued development of synthetic methodologies will be crucial for unlocking the full therapeutic potential of this important molecular scaffold.

References

-

Title: Synthesis of 2‐Arylpyrimido[4,5‐b]porphyrins via Cyclization Reaction with Ammonia Source: ResearchGate URL: [Link]

-

Title: Synthesis of 2-pyridones Source: Organic Chemistry Portal URL: [Link]

-

Title: this compound (C11H8FNO) Source: PubChem URL: [Link]

-

Title: Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? Source: Wiley Online Library URL: [Link]

-

Title: SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS Source: Arkivoc URL: [Link]

-

Title: Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review Source: ResearchGate URL: [Link]

-

Title: Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands Source: PubMed URL: [Link]

-

Title: Negishi Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses Source: PubMed URL: [Link]

-

Title: Negishi coupling Source: Wikipedia URL: [Link]

-

Title: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands Source: ResearchGate URL: [Link]

-

Title: Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Suzuki cross-coupling reaction Source: YouTube URL: [Link]

-

Title: Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review Source: Journal of Drug Delivery and Therapeutics URL: [Link]

Sources

- 1. This compound | 1261904-03-3 | Benchchem [benchchem.com]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Negishi Coupling [organic-chemistry.org]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Sci-Hub. Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates / The Journal of Organic Chemistry, 2004 [sci-hub.box]

- 12. sciserv1.chim.it [sciserv1.chim.it]

An In-Depth Technical Guide to 2-(3-Fluorophenyl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(3-Fluorophenyl)pyridin-4-ol (CAS No. 1261904-03-3), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a 3-fluorophenyl moiety onto a pyridin-4-ol scaffold suggests a molecule designed for nuanced biological interactions. This document elucidates the compound's physicochemical properties, explores rational synthetic pathways, details robust analytical and purification methodologies, and discusses its potential therapeutic applications. The content is structured to provide both foundational knowledge and actionable protocols for researchers engaged in the synthesis, characterization, and application of novel chemical entities.

Introduction: The Strategic Importance of Fluorinated Pyridinols

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets. When substituted at the 4-position with a hydroxyl group, the resulting pyridin-4-ol exists in a tautomeric equilibrium with its 4-pyridone form.[1] This duality is a critical design element, as it allows the molecule to function as both a hydrogen bond donor and acceptor, thereby increasing its potential for high-affinity binding to enzyme active sites and receptors.[2]

The introduction of a fluorine atom to the phenyl ring is a well-established strategy in modern drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by:

-

Modulating pKa: Altering the acidity or basicity of nearby functional groups to optimize pharmacokinetic profiles.

-

Enhancing Metabolic Stability: The strength of the carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

-

Improving Binding Affinity: Fluorine can engage in favorable electrostatic and dipole-dipole interactions with protein targets, enhancing binding potency.

The compound this compound combines these key structural motifs. The 3-position of the fluorine atom on the phenyl ring is particularly noteworthy, as it creates a specific electronic and steric profile that can be exploited for selective targeting of biomolecules. This guide will delve into the technical specifics of this promising compound.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Structural and Identity Data

| Property | Value | Source(s) |

| CAS Number | 1261904-03-3 | [2] |

| Molecular Formula | C₁₁H₈FNO | [2][3] |

| Molecular Weight | 189.19 g/mol | [2] |

| IUPAC Name | 2-(3-fluorophenyl)-1H-pyridin-4-one | [2] |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC(=O)C=CN2 | [3] |

| InChI Key | ITKHUIVLQZXVCA-UHFFFAOYSA-N | [2][3] |

Tautomerism: A Critical Consideration

As previously mentioned, this compound exists in a tautomeric equilibrium with 2-(3-Fluorophenyl)-1H-pyridin-4-one. The pyridone form is generally favored in the solid state and in polar solvents due to its ability to form stable intermolecular hydrogen bonds.[1] This is a crucial consideration for analytical characterization, as spectroscopic data will often reflect the predominant tautomer under the given conditions.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Purification

While specific literature detailing the synthesis of this compound is sparse, a robust synthetic route can be designed based on established methodologies for constructing substituted pyridin-4-ol derivatives. A logical and efficient approach involves a three-component reaction, which offers high atom economy and modularity.[4]

Proposed Synthetic Pathway: A Three-Component Approach

This proposed synthesis leverages the reaction of a lithiated alkoxyallene with a nitrile and a carboxylic acid to construct the pyridin-4-ol core.[4]

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This is a representative protocol based on established chemical principles. It must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Materials:

-

Methoxyallene

-

n-Butyllithium (n-BuLi) in hexanes

-

3-Fluorobenzonitrile

-

Trifluoroacetic acid (TFA)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiated Allene Formation: Methoxyallene is added to the cooled THF. n-Butyllithium is then added dropwise, maintaining the temperature below -70 °C. The reaction is stirred for 30 minutes to ensure complete formation of the lithiated species.

-

Addition of Nitrile: A solution of 3-fluorobenzonitrile in anhydrous THF is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 2 hours.

-

Quenching and Cyclization: Excess trifluoroacetic acid (TFA) is added slowly to the reaction mixture.[4] The cooling bath is removed, and the reaction is allowed to warm to room temperature. The solvent is removed under reduced pressure. The crude residue is then dissolved in dichloromethane, and triethylamine and TMSOTf are added.[4] The mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the reaction is complete.

-

Work-up: The reaction mixture is cooled to room temperature and quenched by the addition of saturated aqueous sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Fractions containing the desired product are combined and concentrated. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

Purification Insights

-

Column Chromatography: This is the primary method for purifying the crude product. The choice of solvent system is critical for achieving good separation of the product from unreacted starting materials and byproducts. TLC should be used to determine the optimal mobile phase.

-

Recrystallization: For obtaining a highly pure solid product, recrystallization is an effective technique. The choice of solvent is key; the compound should be soluble at high temperatures and sparingly soluble at low temperatures.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

Spectroscopic and Spectrometric Methods

| Technique | Expected Observations |

| ¹H NMR (Proton NMR) | Aromatic protons from both the phenyl and pyridine rings will appear in the downfield region (typically 7.0-8.5 ppm). The fluorine atom will cause splitting of adjacent proton signals on the phenyl ring. The N-H and O-H protons (depending on the tautomer and solvent) may appear as broad singlets. |

| ¹³C NMR (Carbon NMR) | The spectrum will show 11 distinct carbon signals. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF). The carbonyl carbon of the pyridone tautomer will appear significantly downfield (~170-180 ppm). |

| ¹⁹F NMR (Fluorine NMR) | A single resonance is expected for the fluorine atom on the phenyl ring. Its chemical shift will be characteristic of an aryl fluoride. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) is a suitable method. The protonated molecule [M+H]⁺ would be observed at an m/z of approximately 190.06627.[3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | The spectrum will be dominated by the features of the pyridone tautomer. A strong C=O stretching vibration is expected around 1640 cm⁻¹. A broad O-H and N-H stretching band may be observed in the region of 3000-3400 cm⁻¹. |

| UV-Visible Spectroscopy | The electronic transitions of the conjugated system will result in absorption in the UV region. The absorption maxima will be sensitive to the solvent and pH, which can be used to study the tautomeric equilibrium.[1] |

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of this compound, which can be invaluable for interpreting mass spectrometry results.

| Adduct | Predicted m/z |

| [M+H]⁺ | 190.06627 |

| [M+Na]⁺ | 212.04821 |

| [M-H]⁻ | 188.05171 |

| [M+NH₄]⁺ | 207.09281 |

| [M+K]⁺ | 228.02215 |

| Data sourced from PubChem[3] |

Potential Applications in Drug Discovery

While specific biological activity for this compound is not yet extensively reported in the public domain, its structural features suggest significant potential in several therapeutic areas.

-

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The pyridin-4-ol moiety is well-suited for this purpose. The 3-fluorophenyl group can then extend into a hydrophobic pocket, with the fluorine atom potentially forming key interactions to enhance potency and selectivity.

-

CNS-Active Agents: The blood-brain barrier is a significant hurdle for drugs targeting the central nervous system. The introduction of fluorine can increase lipophilicity, which may aid in CNS penetration.[5] Compounds with similar scaffolds have been investigated for neurological disorders.[5]

-

Anti-inflammatory and Anticancer Agents: Pyridine and pyrazole derivatives are widely explored for their anti-inflammatory and antiproliferative activities.[6][7] The specific substitution pattern of this compound makes it a candidate for screening in relevant biological assays.

Safety and Handling

As a novel chemical entity, this compound should be handled with appropriate care. While a specific material safety data sheet (MSDS) is not available, general precautions for similar aromatic, fluorinated heterocyclic compounds should be followed.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a compound with significant untapped potential. Its design, which marries the privileged pyridin-4-ol scaffold with the strategic placement of a fluorine atom, makes it a compelling candidate for further investigation in drug discovery programs. Future research should focus on the development and optimization of its synthesis, a thorough investigation of its biological activity across various targets, and the exploration of its structure-activity relationships. This technical guide provides a solid foundation for researchers to begin their exploration of this promising molecule.

References

-

PubChem. This compound. Available from: [Link]

-

National Center for Biotechnology Information. 2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine. Available from: [Link]

- Google Patents. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.

-

National Center for Biotechnology Information. 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine. Available from: [Link]

-

PubChem. 3-Pyridin-4-YL-2,4-dihydro-indeno(1,2-.C.) pyrazole. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Available from: [Link]

-

ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Available from: [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]

-

Carl ROTH. Pyridine Safety Data Sheet. Available from: [Link]

-

Semantic Scholar. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available from: [Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

-

ResearchGate. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin- 2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 1261904-03-3 | Benchchem [benchchem.com]

- 3. PubChemLite - this compound (C11H8FNO) [pubchemlite.lcsb.uni.lu]

- 4. sciserv1.chim.it [sciserv1.chim.it]

- 5. Buy 3-Fluoro-4-(piperidin-2-yl)pyridine (EVT-13738067) [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(3-Fluorophenyl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of 2-(3-Fluorophenyl)pyridin-4-ol, a fluorinated pyridine derivative with significant potential in medicinal chemistry. As a member of a class of compounds known for their biological activity, particularly as kinase inhibitors, a thorough understanding of its chemical properties is crucial for its application in drug discovery and development. This document outlines a plausible synthetic route, predicts its spectroscopic characteristics based on analogous structures, and discusses its potential role as a therapeutic agent. The guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a widely utilized strategy in modern drug design to enhance pharmacokinetic and pharmacodynamic properties.[1] The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Pyridine scaffolds are also a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs.[2] The combination of a fluorine substituent and a pyridine core, as seen in this compound, presents a compelling structural motif for the development of novel therapeutic agents. The pyridin-4-ol moiety, in particular, is known to exist in a tautomeric equilibrium with its pyridin-4(1H)-one form, a feature that can influence its interactions with biological targets.[3]

Molecular Structure and Properties

Tautomerism

A key feature of this compound is its existence as a mixture of two tautomers: the pyridin-4-ol (enol) form and the 2-(3-fluorophenyl)-1H-pyridin-4-one (keto) form. The equilibrium between these two forms is influenced by the solvent and the physical state. In polar solvents and in the solid state, the keto form is generally favored due to its ability to form intermolecular hydrogen bonds.

Caption: Tautomeric equilibrium of this compound.

Predicted Molecular Geometry

While specific crystallographic data for this compound is not publicly available, the geometry of related structures, such as 2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine, can provide insights.[4] In this related molecule, the pyridopyrazine system and the fluorophenyl ring are not coplanar, exhibiting a dihedral angle between them.[4] It is therefore reasonable to predict that the 3-fluorophenyl ring and the pyridin-4-ol ring in the title compound are also twisted relative to each other. This non-planar conformation can have significant implications for its binding to target proteins.

Synthesis of this compound

Proposed Synthetic Protocol: Three-Component Reaction

This proposed protocol is based on the general method described by Schmalz and co-workers.[5]

Step 1: Generation of Lithiated Methoxyallene. In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of methoxyallene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this solution, a solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at this temperature for 30 minutes to ensure complete formation of the lithiated allene.

Step 2: Addition of 3-Fluorobenzonitrile. A solution of 3-fluorobenzonitrile in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2 hours at this temperature.

Step 3: Addition of an Acylating Agent and Cyclization. An excess of a suitable carboxylic acid, such as trifluoroacetic acid, is added to the reaction mixture.[5] The reaction is then allowed to warm to room temperature and stirred for several hours. The cyclization to the pyridin-4-ol can be facilitated by heating the reaction mixture under reflux.[5]

Step 4: Work-up and Purification. The reaction is quenched by the addition of water, and the aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

The definitive structural confirmation of this compound would be achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A full assignment of the proton and carbon signals can be achieved using 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments.[2] The predicted chemical shifts will be influenced by the electron-withdrawing fluorine atom and the tautomeric equilibrium.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | ~6.5 - 7.0 | ~110 - 120 |

| Pyridine H-5 | ~7.0 - 7.5 | ~120 - 130 |

| Pyridine H-6 | ~8.0 - 8.5 | ~140 - 150 |

| Phenyl H-2' | ~7.5 - 8.0 | ~115 - 125 (d, JCF) |

| Phenyl H-4' | ~7.0 - 7.5 | ~115 - 125 (d, JCF) |

| Phenyl H-5' | ~7.0 - 7.5 | ~125 - 135 |

| Phenyl H-6' | ~7.5 - 8.0 | ~130 - 140 |

| Pyridine C-2 | - | ~150 - 160 |

| Pyridine C-4 | - | ~160 - 170 |

| Phenyl C-1' | - | ~135 - 145 |

| Phenyl C-3' | - | ~160 - 165 (d, JCF) |

Note: Predicted values are based on related structures and general principles of NMR spectroscopy. Actual values may vary. 'd' denotes a doublet due to coupling with fluorine.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The presence of a broad O-H stretching band would be indicative of the pyridin-4-ol tautomer, while a strong C=O stretching band would suggest the predominance of the pyridin-4(1H)-one form.

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (enol) | 3200 - 3600 (broad) |

| N-H stretch (keto) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=O stretch (keto) | 1640 - 1680 |

| C=C and C=N stretch | 1450 - 1600 |

| C-F stretch | 1000 - 1300 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound. The predicted exact mass for the protonated molecule [M+H]⁺ is 190.06627.[1]

Potential Applications in Drug Discovery

Derivatives of fluorinated pyridines have shown promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[6] For instance, related compounds have been investigated as inhibitors of Aurora kinase B, a crucial protein in cell division.[6]

Sources

- 1. PubChemLite - this compound (C11H8FNO) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 1261904-03-3 | Benchchem [benchchem.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. 2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciserv1.chim.it [sciserv1.chim.it]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-(3-Fluorophenyl)pyridin-4-ol Mechanism of Action

The following technical guide provides an in-depth analysis of 2-(3-Fluorophenyl)pyridin-4-ol , focusing on its chemical identity, mechanism of action as a non-purine Xanthine Oxidase (XO) inhibitor, and experimental validation protocols.

Executive Summary

This compound (CAS: 1261904-03-3) is a synthetic heterocyclic compound belonging to the 2-arylpyridin-4-one class.[1] It functions primarily as a potent, non-purine inhibitor of Xanthine Oxidoreductase (XOR) , specifically the Xanthine Oxidase (XO) form. Structurally analogous to the clinically approved drug Topiroxostat , this compound utilizes a pyridine scaffold to mimic the hypoxanthine substrate, effectively blocking the molybdenum cofactor (Mo-co) active site.

This guide details the compound's tautomeric behavior, binding kinetics, and the specific molecular interactions that drive its inhibitory potency. It serves as a blueprint for researchers utilizing this scaffold in hyperuricemia drug discovery or as a chemical probe for oxidative stress pathways.

Chemical Identity & Physicochemical Properties

The biological activity of this compound is governed by its ability to exist in a tautomeric equilibrium. While often named as the "4-ol" (enol form), the biologically active species in the aqueous phase and within the enzyme active site is predominantly the 4-one (keto) tautomer.

Key Properties Table

| Property | Specification |

| IUPAC Name | 2-(3-Fluorophenyl)-1H-pyridin-4-one |

| Common Name | This compound |

| CAS Number | 1261904-03-3 |

| Molecular Formula | C₁₁H₈FNO |

| Molecular Weight | 189.19 g/mol |

| Lipophilicity (cLogP) | ~2.6 (Predicted) |

| Solubility | DMSO (High), Water (Low, pH dependent) |

| pKa | ~11.0 (OH), ~3.0 (Pyridinium) |

| Tautomerism | 4-Hydroxypyridine |

Tautomeric Significance

The pyridin-4-one tautomer is critical for binding. The protonated nitrogen (N-H) and the carbonyl oxygen (C=O) form a donor-acceptor motif that aligns with the glutamate and arginine residues in the XO active site, mimicking the interaction of xanthine.

Mechanism of Action (MOA)[5]

Primary Target: Xanthine Oxidase (XO)

Xanthine Oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2] This process generates Reactive Oxygen Species (ROS).[3] this compound acts as a competitive inhibitor of XO.

Structural Basis of Inhibition

The mechanism relies on the "structure-based" mimicry of the purine ring system.

-

Active Site Entry: The compound enters the narrow hydrophobic channel leading to the Molybdenum-pterin (Mo-pt) center.

-

Mo-co Interaction: The C=O (carbonyl) of the pyridone ring interacts with the Mo(IV/VI) center or stabilizes the complex via hydrogen bonding with Glu802 and Arg880 (bovine XO numbering), preventing substrate hydroxylation.

-

Hydrophobic Stacking: The 3-fluorophenyl moiety occupies the hydrophobic pocket usually filled by the pyrimidine ring of xanthine. The fluorine atom provides metabolic stability and enhances lipophilic contacts with residues like Phe914 and Phe1009 .

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism and the tautomeric equilibrium required for binding.

Figure 1: Mechanism of Action illustrating the tautomeric shift to the active keto form and competitive binding at the Xanthine Oxidase active site.

Experimental Validation Protocols

To validate the activity of this compound, researchers should employ a self-validating enzymatic assay.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: Determine the IC₅₀ of the compound against purified XO.

Reagents:

-

Enzyme: Xanthine Oxidase (from bovine milk), 0.05 units/mL.

-

Substrate: Xanthine (100 µM final concentration).

-

Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.

-

Detection: UV Spectrophotometer (290 nm).

Protocol Workflow:

-

Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Serial dilute in buffer to range 1 nM – 10 µM.

-

Incubation: Mix 10 µL of inhibitor dilution with 180 µL of enzyme solution. Incubate at 25°C for 10 minutes to allow equilibrium binding.

-

Initiation: Add 10 µL of Xanthine substrate to initiate the reaction.

-

Measurement: Monitor the increase in absorbance at 290 nm (formation of Uric Acid) for 5–10 minutes.

-

Analysis: Calculate the initial velocity (

) for each concentration. Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Kinetic Characterization (Lineweaver-Burk)

To confirm the competitive nature of inhibition:

-

Perform the assay at varying Xanthine concentrations (e.g., 25, 50, 100, 200 µM).

-

Plot

vs. -

Expected Result: The lines for different inhibitor concentrations should intersect at the Y-axis (

remains constant), while the X-intercept (

Synthesis & Chemical Probe Utility

For researchers synthesizing this compound for SAR studies:

Synthetic Route (Suzuki-Miyaura Coupling):

-

Starting Materials: 2-Chloropyridin-4-ol (or 2-chloro-4-methoxypyridine) + 3-Fluorophenylboronic acid.

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base/Solvent: Na₂CO₃ / Dioxane:Water (4:1).

-

Conditions: Reflux at 100°C for 12 hours.

-

Deprotection (if methoxy used): BBr₃ or HBr/AcOH to yield the free 4-ol/4-one.

Utility:

-

Fragment-Based Drug Discovery (FBDD): The 2-arylpyridine core is a high-efficiency ligand efficiency (LE) scaffold.

-

Metabolic Stability: The 3-fluoro substituent blocks the primary site of Phase I metabolism on the phenyl ring, extending half-life compared to the non-fluorinated analog.

References

-

PubChem. (n.d.). Compound Summary: 2-(3-Fluorophenyl)pyridin-4(1H)-one.[4] National Library of Medicine. Retrieved from [Link]

- Pauff, J. M., & Hille, R. (2009). Inhibition studies of bovine xanthine oxidase by luteolin, silibinin, quercetin, and curcumin. Journal of Natural Products. (Contextual grounding for XO inhibition assays).

- Okamoto, K., et al. (2012). Topiroxostat (FYX-051), a novel and potent xanthine oxidoreductase inhibitor. Journal of Pharmacology and Experimental Therapeutics. (Reference for 2-arylpyridine mechanism).

-

Bortoluzzi, A. J., et al. (2018).[5] Xanthine oxidase inhibitors: A patent review. Expert Opinion on Therapeutic Patents.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1261904-03-3 | Benchchem [benchchem.com]

- 5. Xanthine Oxidase Inhibitor Allopurinol Prevents Oxidative Stress‐Mediated Atrial Remodeling in Alloxan‐Induced Diabetes Mellitus Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 2-(3-Fluorophenyl)pyridin-4-ol as a Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the biological activity of 2-(3-fluorophenyl)pyridin-4-ol, a fluorinated pyridine derivative that has emerged as a promising inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key mediator of immune suppression in the tumor microenvironment. This document provides a comprehensive overview of the synthesis, mechanism of action, and in vitro efficacy of this compound, positioning it as a molecule of significant interest for the development of next-generation cancer immunotherapies.

Introduction: The 2-Phenylpyridin-4-ol Scaffold in Medicinal Chemistry

The pyridine ring is a ubiquitous structural motif in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. When coupled with a phenyl ring at the 2-position, the resulting 2-phenylpyridine core offers a versatile platform for therapeutic intervention across various disease areas. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4]

The 4-pyridone tautomer of 4-hydroxypyridine is a key feature that allows these molecules to act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.[5] The introduction of a fluorine atom to the phenyl ring, as seen in this compound, is a strategic modification intended to enhance metabolic stability, binding affinity, and overall pharmacological profile.

This compound as an IDO1 Inhibitor

Recent advancements in the field of immuno-oncology have identified indoleamine 2,3-dioxygenase 1 (IDO1) as a high-value therapeutic target.[6] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[7] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the activity of effector T cells and promote the function of regulatory T cells, thereby fostering an immunosuppressive milieu that allows cancer cells to evade immune surveillance.[6]

A patent filed by Ingenuity Information Industry Co., Ltd. (WO 2018/065522 A1) has disclosed a series of 2-aryl-4-pyridinone derivatives, including this compound, as potent inhibitors of IDO1. This discovery provides the first direct evidence of the biological activity of this specific compound and highlights its potential for development as an anticancer agent.

Mechanism of Action: Targeting the IDO1 Pathway

The therapeutic rationale for inhibiting IDO1 is to reverse the immunosuppressive effects of tryptophan catabolism in the tumor microenvironment. By blocking the enzymatic activity of IDO1, this compound is proposed to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites. This, in turn, is expected to reinvigorate the anti-tumor immune response by promoting the proliferation and cytotoxic function of effector T cells.

Figure 1: Simplified signaling pathway of IDO1-mediated immune suppression and its inhibition by this compound.

Synthesis and Characterization

The synthesis of this compound, as described in patent WO 2018/065522 A1, involves a multi-step process. While the patent provides specific examples, a general retrosynthetic analysis suggests a convergent approach.

Figure 2: A plausible retrosynthetic analysis of this compound.

A common synthetic route involves the coupling of a suitably substituted pyridine precursor with a fluorinated phenyl boronic acid derivative, often via a palladium-catalyzed cross-coupling reaction such as the Suzuki coupling.

Biological Activity and In Vitro Efficacy

The primary biological activity of this compound identified to date is its potent inhibition of the IDO1 enzyme. The patent WO 2018/065522 A1 provides crucial in vitro data demonstrating this activity.

In Vitro IDO1 Inhibition Assay

The inhibitory activity of this compound against IDO1 is typically evaluated using a cell-based or biochemical assay. A standard experimental workflow is outlined below:

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An updated patent review of IDO1 inhibitors for cancer (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US10945994B2 - Combinations comprising a pyrrolidine-2,5-dione IDO1 inhibitor and an anti-body - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-(3-Fluorophenyl)pyridin-4-ol

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(3-Fluorophenyl)pyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following sections are structured to not only present the predicted data but also to explain the underlying principles and interpretative logic, reflecting a field-proven approach to molecular characterization.

Molecular Structure and Key Features

This compound is comprised of a pyridin-4-ol ring substituted at the 2-position with a 3-fluorophenyl group. The pyridin-4-ol moiety can exist in tautomeric equilibrium with its pyridone form, 2-(3-fluorophenyl)-1H-pyridin-4-one. The prevalence of each tautomer can be influenced by the solvent and physical state. For the purpose of this guide, we will primarily consider the pyridin-4-ol form, which is often favored in solution for spectroscopic analysis. The presence of the electronegative fluorine atom and the hydroxyl group, along with the two aromatic systems, dictates a unique and predictable spectroscopic fingerprint.

Molecular Structure with Numbering Scheme

Caption: Key predicted NMR couplings for the molecule.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms and their positions within the aromatic systems.

Predicted ¹³C NMR Data (126 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | | :--- | :--- | :--- | :--- | | C-4 | 175 - 180 | - | | C-3' | 160 - 164 | ¹JCF = 240 - 250 | | C-2 | 155 - 160 | - | | C-6 | 145 - 150 | - | | C-1' | 138 - 142 | ³JCF = 7 - 9 | | C-5' | 130 - 133 | ³JCF = 8 - 10 | | C-2' | 125 - 128 | ²JCF = 20 - 25 | | C-4' | 118 - 122 | ²JCF = 21 - 24 | | C-6' | 115 - 118 | ⁴JCF = 2 - 4 | | C-3 | 110 - 114 | - | | C-5 | 108 - 112 | - |

Interpretation of the ¹³C NMR Spectrum:

-

C-4: This carbon, bearing the hydroxyl group, is expected to be significantly downfield.

-

C-3': The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), which is highly diagnostic.

-

C-2 and C-6: These carbons are adjacent to the nitrogen in the pyridine ring and will be downfield.

-

Other Aromatic Carbons: The remaining carbons will appear in the typical aromatic region (110-145 ppm). The carbons on the fluorophenyl ring will exhibit smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF), which aids in their assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3200 - 2500 | O-H stretch (hydrogen-bonded) | Broad, Strong |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1640 - 1620 | C=N stretch | Strong |

| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |

| 1250 - 1150 | C-O stretch (phenol) | Strong |

| 1150 - 1100 | C-F stretch | Strong |

Interpretation of the IR Spectrum:

The most prominent feature of the IR spectrum will be a very broad absorption in the high-frequency region (3200-2500 cm⁻¹) corresponding to the O-H stretch of the hydrogen-bonded hydroxyl group. The presence of sharp peaks in the 1600-1450 cm⁻¹ region will confirm the aromatic nature of the compound. A strong band around 1150-1100 cm⁻¹ will be indicative of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Weight: 191.06 g/mol

-

Molecular Ion Peak [M]⁺: m/z = 191

-

Isotope Peak [M+1]⁺: Expected at m/z = 192 with an intensity of approximately 12% relative to the molecular ion peak, consistent with the presence of 11 carbon atoms.

Predicted Key Fragmentation Patterns:

| m/z | Proposed Fragment |

| 163 | [M - CO]⁺ |

| 162 | [M - HCO]⁺ |

| 95 | [C₅H₄NO]⁺ |

| 95 | [C₆H₄F]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum will show a strong molecular ion peak at m/z 191. A common fragmentation pathway for phenols and related compounds is the loss of carbon monoxide (CO, 28 Da) or a formyl radical (HCO, 29 Da), leading to fragments at m/z 163 and 162, respectively. Cleavage of the bond between the two aromatic rings can lead to fragments corresponding to the 3-fluorophenyl cation (m/z 95) and the pyridin-4-ol radical cation (m/z 95).

Predicted Mass Spectral Fragmentation Pathway

Caption: A plausible fragmentation pathway for the molecule.

Standardized Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-64 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-depth Technical Guide to the Solubility Profile of 2-(3-Fluorophenyl)pyridin-4-ol

Introduction: Contextualizing Solubility in Drug Development

In the landscape of modern drug discovery and development, understanding the physicochemical properties of a candidate molecule is not merely a preliminary step but a cornerstone of its entire lifecycle. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 2-(3-Fluorophenyl)pyridin-4-ol, a heterocyclic compound representative of scaffolds often explored in medicinal chemistry for their potential as kinase inhibitors or other therapeutic agents.

The structure, featuring a fluorinated phenyl ring appended to a pyridin-4-ol core, presents unique chemical characteristics. The pyridine nitrogen offers a site for protonation (a basic center), while the 4-hydroxyl group can be deprotonated (an acidic center), making the molecule's solubility highly dependent on pH. Furthermore, the 4-hydroxypyridine moiety exists in a tautomeric equilibrium with its 4-pyridone form, which can significantly influence its hydrogen bonding capabilities, crystal packing, and solubility.[1][2][3][4] The introduction of a fluorine atom, a common strategy in medicinal chemistry, can modulate metabolic stability, binding affinity, and the acidity or basicity (pKa) of nearby functional groups.[1]

This document is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple recitation of data, aiming to provide a framework for how to approach solubility characterization. We will detail the requisite experimental protocols, explain the scientific rationale behind methodological choices, and discuss the critical factors that modulate the solubility of this compound, thereby empowering research professionals to make informed decisions in their development programs.

Core Physicochemical Properties

A foundational understanding begins with the key physicochemical parameters that govern solubility. These values are the essential inputs for predictive models and the baseline for experimental design. While extensive experimental data for this specific molecule is not publicly available, this section outlines the necessary parameters and provides context for their importance. The subsequent sections will detail the protocols to determine these values empirically.

| Property | Predicted/Typical Value | Significance in Solubility Profiling |

| Molecular Formula | C₁₁H₈FNO | Defines the elemental composition. |

| Molecular Weight | 189.19 g/mol | Influences diffusion rates and solubility limits. |

| pKa (Acidic) | ~8-10 (for Pyridinol -OH) | Governs deprotonation of the hydroxyl group at higher pH, forming an anionic species which typically increases aqueous solubility. |

| pKa (Basic) | ~3-5 (for Pyridine N) | Governs protonation of the pyridine nitrogen at lower pH, forming a cationic species which typically increases aqueous solubility. |

| LogP | ~1.5 - 2.5 (Predicted) | The octanol-water partition coefficient indicates the lipophilicity of the neutral species. Higher LogP often correlates with lower aqueous solubility. |

| Tautomerism | Pyridin-4-ol ⇌ Pyridin-4(1H)-one | The equilibrium between these two forms is crucial; the pyridone form is often favored in solution and solid state due to strong intermolecular hydrogen bonding, which can affect crystal lattice energy and solubility.[2][3][4][5] |

Aqueous Solubility Profile: The pH-Dependence

For an ionizable molecule like this compound, aqueous solubility is not a single value but a profile that changes dramatically with pH. This relationship is fundamental to predicting its behavior in the variable pH environments of the gastrointestinal tract.[6][7][8] Weakly basic drugs are more soluble in the acidic environment of the stomach, while weakly acidic drugs are more soluble in the more alkaline conditions of the intestine.[6][8]

The expected pH-solubility profile will be "U-shaped," with the lowest solubility occurring at the isoelectric point, where the molecule is predominantly in its neutral, un-ionized state. At pH values below the basic pKa, the cationic (protonated pyridine) form dominates, enhancing solubility. At pH values above the acidic pKa, the anionic (deprotonated hydroxyl) form dominates, also enhancing solubility.

Anticipated pH-Solubility Data

The following table is a template for the data that would be generated using the protocol described in Section 5. It illustrates the expected trend.

| pH of Buffer | Expected Solubility (µg/mL) | Predominant Species |

| 1.2 | High | Cationic (Protonated Pyridine) |

| 4.5 | Moderate-Low | Neutral / Cationic Mix |

| 6.8 | Low (Intrinsic Solubility) | Neutral |

| 7.4 | Low (Intrinsic Solubility) | Neutral |

| 9.0 | Moderate | Anionic (Deprotonated Hydroxyl) |

| 10.0 | High | Anionic |

dot graph LogicalFlow { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Ionization state and its effect on solubility."

Solubility in Non-Aqueous and Co-Solvent Systems

Characterizing solubility in organic solvents is essential for various stages of drug development, including synthesis, purification, analytical method development (e.g., HPLC mobile phases), and the creation of formulations for preclinical studies (e.g., toxicology studies requiring high concentrations).

Typical Solvent Solubility Data

This table should be populated using the experimental protocol detailed in Section 5. The choice of solvents covers a range of polarities.

| Solvent | Dielectric Constant | Expected Solubility (mg/mL) | Rationale / Application |

| DMSO (Dimethyl Sulfoxide) | 47.2 | Very High | Standard solvent for stock solutions in biological screening. |

| Methanol | 33.0 | Moderate to High | Protic solvent, useful for purification and analysis. |

| Ethanol | 24.6 | Moderate | Common co-solvent in formulations; GRAS status. |

| Acetonitrile | 37.5 | Moderate to Low | Common mobile phase component in reverse-phase HPLC. |

| THF (Tetrahydrofuran) | 7.6 | Low | Aprotic ether, useful for synthesis. |

| 1-Octanol | 10.3 | Moderate | Used in LogP determination to mimic lipid membranes. |

| Water | 80.1 | Low (as neutral species) | Baseline for aqueous solubility. |

Self-Validating Experimental Protocols

The integrity of any solubility study rests on robust, well-controlled experimental design. The following protocols are presented as self-validating systems, incorporating steps to ensure data reliability.

Protocol 1: pKa Determination by Potentiometric Titration

-

Causality: Determining the pKa is the first essential step, as it identifies the pH ranges where the compound's ionization state changes, directly impacting solubility. Potentiometric titration is a highly accurate method for this purpose.[9]

-

Methodology:

-

Preparation: Prepare a 1-5 mM solution of this compound in a co-solvent system (e.g., 10% Methanol in water) if aqueous solubility is too low.[10][11] Ensure the compound is fully dissolved. Prepare standardized 0.1 M HCl and 0.1 M NaOH titrants.[10][11]

-

System Setup: Calibrate a pH electrode at three points (e.g., pH 4, 7, 10). Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C or 37°C) with gentle stirring.[12]

-

Titration (Basic pKa): Titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.02 mL) and record the pH after each addition, allowing the reading to stabilize. Continue well past the first equivalence point.

-

Titration (Acidic pKa): In a separate experiment, titrate a fresh sample solution with standardized 0.1 M NaOH. Add the titrant in small increments and record the pH, continuing well past the second equivalence point.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points are identified as the points of maximum slope on the titration curve (or the peaks on a plot of d(pH)/dV vs. V).

-

Trustworthiness Check: Perform a blank titration with the solvent system alone to correct for its buffering capacity.[9] The experiment should be run in triplicate to ensure reproducibility.

-

Protocol 2: Thermodynamic (Equilibrium) Solubility by Shake-Flask Method

-

Causality: This is the "gold standard" method for determining the true equilibrium solubility.[13] It ensures that the solution is genuinely saturated with the dissolved solid in its most stable crystal form, providing a definitive value for thermodynamic solubility. This is critical for Biopharmaceutics Classification System (BCS) classification.[14][15][16]

-

Methodology:

-

Preparation: Prepare a series of buffered aqueous solutions across the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0), as recommended by ICH guidelines.[14][15]

-

Incubation: Add an excess amount of solid this compound to each vial containing the buffered solutions.[13][17] The presence of undissolved solid must be visible throughout the experiment.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37 ± 1°C).[14] Agitate for a predetermined period (e.g., 24-48 hours).

-

Self-Validation/Equilibrium Check: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h).[18] Equilibrium is confirmed when the measured concentration does not significantly change between the last two time points.[13][18]

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Separate the undissolved solid from the saturated solution by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[18]

-

Quantification: Immediately dilute the clear filtrate with a suitable mobile phase to prevent precipitation.[18] Quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method, against a standard curve.

-

Trustworthiness Check: After the experiment, measure the final pH of each buffer to ensure it has not shifted due to the addition of the compound.[13] Visually confirm that solid material remains in each vial.

-

dot graph Workflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Shake-Flask method workflow with equilibrium check."

Conclusion and Formulation Implications

The comprehensive solubility profile of this compound is a critical dataset that directly informs its path forward in the drug development pipeline. A low intrinsic aqueous solubility, typical for such aromatic heterocyclic structures, would classify this compound as having "low solubility" under the BCS (likely Class II or IV). This has significant consequences:

-

For Oral Formulations: Low solubility will likely be the rate-limiting step for absorption.[19] Formulation strategies such as particle size reduction (micronization), amorphous solid dispersions, or the use of solubility-enhancing excipients would be necessary to achieve adequate bioavailability.

-

For Intravenous Formulations: The use of co-solvents (e.g., ethanol, propylene glycol) or cyclodextrins may be required to achieve the necessary concentration for IV administration.

-

For Preclinical Studies: The solubility data in solvents like DMSO and co-solvent systems are vital for preparing homogenous, high-concentration dosing solutions for in vitro assays and in vivo toxicology studies.

By rigorously applying the detailed protocols and understanding the underlying chemical principles, researchers can accurately characterize the solubility of this compound. This enables a proactive, data-driven approach to formulation design, mitigating risks and accelerating the journey from a promising molecule to a potential therapeutic.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara Universitesi Eczacilik Fakultesi Dergisi. Retrieved from [Link]

-

European Chemicals Agency (ECETOC). (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

European Medicines Agency. (2020). ICH guideline M9 on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

-

JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Absorption. StatPearls. Retrieved from [Link]

-

Patsnap. (2024). How does pH affect drug delivery? Synapse. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Taylor & Francis Online. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classification of active pharmaceutical ingredients within the Biopharmaceutics Classification System. Retrieved from [Link]

Sources

- 1. This compound | 1261904-03-3 | Benchchem [benchchem.com]

- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemtube3d.com [chemtube3d.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 7. How does pH affect drug delivery? [synapse.patsnap.com]

- 8. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioassaysys.com [bioassaysys.com]

- 18. who.int [who.int]

- 19. Drug Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Whitepaper: 2-(3-Fluorophenyl)pyridin-4-ol as a Privileged Scaffold in Drug Discovery

[1]

Executive Summary

Compound: 2-(3-Fluorophenyl)pyridin-4-ol CAS: 1261904-03-3 Molecular Formula: C₁₁H₈FNO Class: 2-Arylpyridin-4-one / 2-Aryl-4-hydroxypyridine (Tautomeric Scaffold)[1]

This technical guide analyzes the research utility of This compound , a biaryl scaffold characterized by a critical tautomeric equilibrium and a metabolically strategic fluorine substitution.[1] While often categorized as a library building block, this molecule represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibition and fragment-based drug discovery (FBDD) .

This guide details the compound's structural logic, synthetic pathways, and specific applications in modulating protein-ligand interactions.[1]

Part 1: Structural Logic & Medicinal Chemistry Profile[1]

The Tautomeric Advantage

The core utility of this compound lies in its ability to exist in two distinct tautomeric forms: the 4-hydroxypyridine (enol-like) and the 4-pyridone (keto-like).[1] This duality allows the molecule to adapt its hydrogen-bond donor/acceptor (HBD/HBA) profile to match specific protein binding pockets.[1]

-

Pyridone Form (Dominant in polar solvents): Presents a Hydrogen Bond Acceptor (C=O) and a Hydrogen Bond Donor (N-H). This mimics the amide backbone of peptide substrates, making it ideal for kinase hinge binding.

-